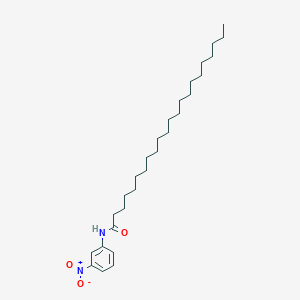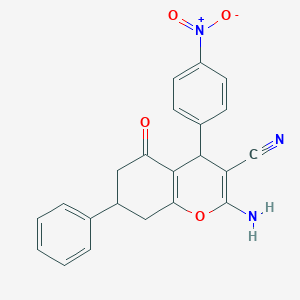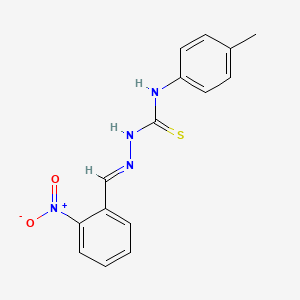
N-(3-nitrophenyl)docosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)docosanamide: is an organic compound with the molecular formula C28H48N2O3 It is an amide derivative, where the amide group is attached to a long-chain fatty acid and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)docosanamide typically involves the reaction of docosanoic acid with 3-nitroaniline. The process can be summarized as follows:
Activation of Docosanoic Acid: Docosanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated docosanoic acid is then reacted with 3-nitroaniline under controlled conditions to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-nitrophenyl)docosanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 3-nitroaniline.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, elevated temperatures.
Hydrolysis: Strong acids or bases, elevated temperatures.
Major Products Formed:
Reduction: N-(3-aminophenyl)docosanamide.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Docosanoic acid and 3-nitroaniline.
Scientific Research Applications
N-(3-nitrophenyl)docosanamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of amide bond formation and cleavage, as well as in the development of new synthetic methodologies.
Biology: The compound’s long-chain fatty acid moiety makes it a candidate for studies on lipid metabolism and interactions with biological membranes.
Industry: Used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)docosanamide involves its interaction with biological membranes and enzymes. The long-chain fatty acid moiety allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The nitrophenyl group can participate in various biochemical reactions, including redox processes and interactions with proteins.
Comparison with Similar Compounds
N-(4-nitrophenyl)docosanamide: Similar structure but with the nitro group in the para position.
N-(3-nitrophenyl)octadecanamide: Similar structure but with a shorter fatty acid chain.
Uniqueness: N-(3-nitrophenyl)docosanamide is unique due to its specific combination of a long-chain fatty acid and a meta-substituted nitrophenyl group. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C28H48N2O3 |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
N-(3-nitrophenyl)docosanamide |
InChI |
InChI=1S/C28H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(31)29-26-22-21-23-27(25-26)30(32)33/h21-23,25H,2-20,24H2,1H3,(H,29,31) |
InChI Key |
RECCQFUJYOMWDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542025.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11542042.png)
![N-(1-{N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide](/img/structure/B11542044.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11542049.png)
![2-(3-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11542052.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide](/img/structure/B11542058.png)

![4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11542062.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11542064.png)

![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11542075.png)
![1a',2',2a',5a',6',6a'-hexahydro-1'H-dispiro[cyclopropane-1,3'-[2,6]methanocyclopropa[f]indene-7',1''-cyclopropane]](/img/structure/B11542082.png)
![methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate](/img/structure/B11542089.png)
